![molecular formula C21H21N3O6S B2495277 3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034371-15-6](/img/structure/B2495277.png)
3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a quinazoline derivative, a class known for its diverse chemical reactions and significant pharmacological activities. These compounds serve as key intermediates and scaffolds for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including compounds with complex substitutions like the one , often involves multistep reactions. One method includes the reaction of 2-amino-N-(R)-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux conditions, showcasing the adaptability of synthesis strategies for these compounds (Rayatzadeh & Haghipour, 2021).
Molecular Structure Analysis
Quinazoline derivatives exhibit diverse molecular structures that enable a broad range of chemical and pharmacological properties. The structure is characterized by the presence of a benzene ring fused to a pyrimidine ring, offering multiple sites for substitution and modification. Although specific details on the molecular structure of the compound are not readily available, similar compounds have been analyzed to determine their crystal structure and molecular configuration, providing insights into their reactivity and interaction potential (Cannon, Patrick, & White, 1978).
Applications De Recherche Scientifique
Crystal Structure Analysis
The study by Cannon, Patrick, and White (1978) explored the crystal structure of a dimeric oxidation product of quinol, which shares a similar dibenzo[b,e][1,4]dioxin structure. This research highlights the importance of understanding the crystallographic properties of such compounds, which can be pivotal in drug design and materials science Cannon, J., Patrick, V., & White, A. (1978). The crystal structure of 1α,4aβ,6β,9aα-Tetrahydroxy-4a,5aα,9a,10aβ-tetrahydrodibenzo[b,e][1,4]dioxin-2,7(1H,6H)-dione– A dimeric oxidation product of quinol. Australian Journal of Chemistry, 31, 2213-2218.
Inhibitory Mechanisms in Biochemistry
Jiang and Hansen (2011) investigated isatin 1,2,3-triazoles, which, like the target compound, include complex heterocyclic structures and potentially share similar biological activities. Their research found potent inhibitors against caspase-3, demonstrating the potential therapeutic applications of such compounds in medicine and biochemistry Jiang, Y., & Hansen, T. V. (2011). Isatin 1,2,3-triazoles as potent inhibitors against caspase-3. Bioorganic & Medicinal Chemistry Letters, 21(6), 1626-1629.
Green Chemistry and Catalysis
Mizuno et al. (2007) described a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, highlighting the environmental benefits of employing green chemistry principles. This research underscores the importance of sustainable methods in the synthesis of complex organic compounds, which could be applied to the synthesis of the target compound Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T. (2007). Solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU. Synthesis, 2007, 2524-2528.
Safety And Hazards
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-20-16-3-1-2-4-17(16)22-21(26)24(20)14-7-9-23(10-8-14)31(27,28)15-5-6-18-19(13-15)30-12-11-29-18/h1-6,13-14H,7-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDDDKPKFXYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

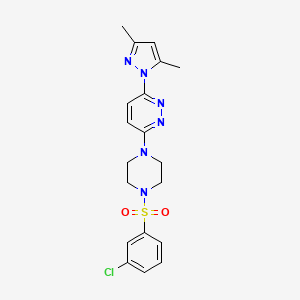
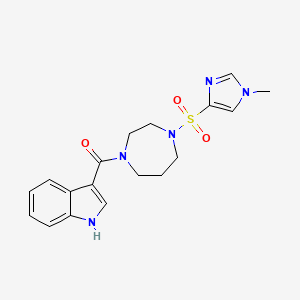
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
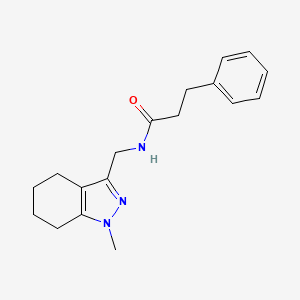
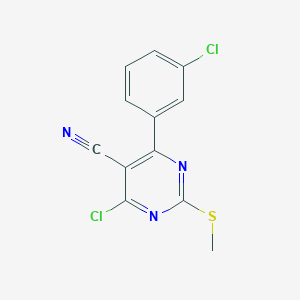
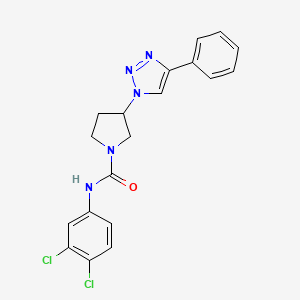
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
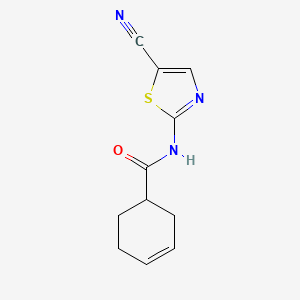
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

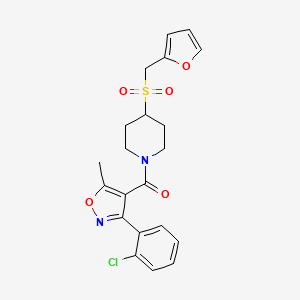
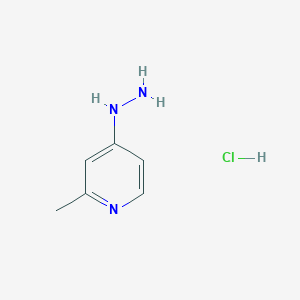
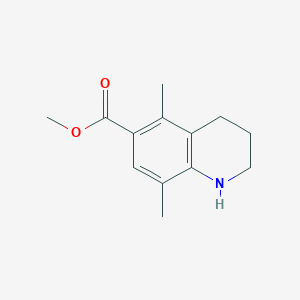
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)